
1-(Pyridin-4-YL)octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-YL)octan-1-amine is an organic compound featuring a pyridine ring attached to an octylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with octylamine under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-4-YL)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-4-YL)octan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-YL)octan-1-amine largely depends on its interaction with biological targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-(Pyridin-4-YL)methanamine
- 1-(Pyridin-4-YL)ethan-1-one
- N-(Pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness: 1-(Pyridin-4-YL)octan-1-amine stands out due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This property makes it particularly interesting for applications requiring enhanced cellular uptake or interaction with lipid membranes .
Propriétés
Formule moléculaire |
C13H22N2 |
|---|---|
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
1-pyridin-4-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-13(14)12-8-10-15-11-9-12/h8-11,13H,2-7,14H2,1H3 |
Clé InChI |
RUABMRDDNVWFQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


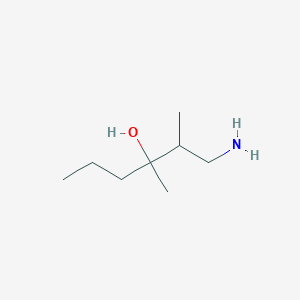
![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
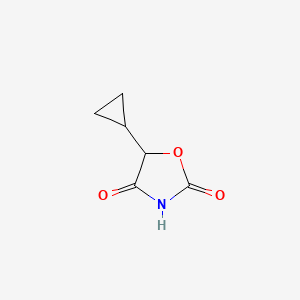


![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
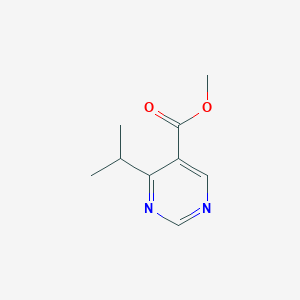

![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)

![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)
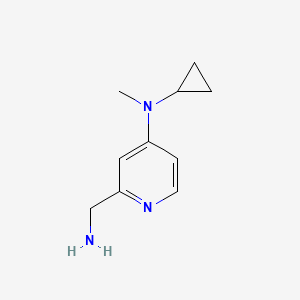
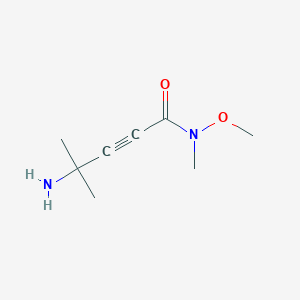
![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
